CFI-402257 is a small-molecule inhibitor specifically targeting the Mps1 kinase, also known as TTK (threonine tyrosine kinase). This compound has garnered attention for its potential in cancer therapy due to its ability to disrupt the spindle assembly checkpoint, leading to chromosomal missegregation and cell death in cancer cells. The compound was identified during a drug discovery program aimed at developing potent and selective inhibitors for Mps1 .
The synthesis of CFI-402257 involves several key steps:
The synthesis typically incorporates intermediate compounds that undergo various transformations, including:
CFI-402257 is characterized by a complex molecular structure that includes a pyrazolopyrimidine core with specific substituents that enhance its binding affinity to the Mps1 kinase. The structural formula is critical for understanding its interaction with biological targets.
Key structural data includes:
CFI-402257 primarily acts through competitive inhibition of the Mps1 kinase activity. The compound binds to the ATP-binding site of Mps1, preventing phosphorylation events that are crucial for mitotic progression.
The reaction mechanism involves:
The mechanism by which CFI-402257 exerts its anticancer effects involves several steps:
In vitro studies have shown that CFI-402257 has an effective concentration (EC50) value around 6.5 nM for inhibiting Mps1 activity, demonstrating high potency against cancer cell lines .
CFI-402257 exhibits several notable physical properties:
Key chemical properties include:
These properties are essential for understanding its pharmacokinetics and potential therapeutic applications .
CFI-402257 has significant potential in various scientific applications:
Preclinical studies have demonstrated promising results in xenograft models, supporting further clinical evaluation .
The discovery of CFI-402257 originated from a systematic scaffold hopping approach targeting threonine tyrosine kinase (TTK, also known as Mps1). Initial efforts focused on imidazo[1,2-a]pyrazines, which showed biochemical potency but suffered from poor solubility and dissolution-limited oral exposure [1] [7]. To address these limitations, researchers explored bioisosteric replacements, first transitioning to pyrazolo[1,5-a][1,3,5]triazines. While this scaffold retained TTK inhibitory activity (Ki values < 5 nM), rodent pharmacokinetic (PK) studies indicated suboptimal exposure due to low solubility at physiological pH [1].
A pivotal carbon-for-nitrogen substitution at position 3 yielded the pyrazolo[1,5-a]pyrimidine core, enhancing basicity and low-pH solubility. This scaffold hop significantly improved cellular potency (GI₅₀ values reduced by 3–10 fold) and oral bioavailability in mice (e.g., compound 7 showed 77% bioavailability vs. <20% in earlier triazines) [1] [7]. The strategy balanced target engagement with drug-like properties, enabling progression to in vivo tumor models.
Table 1: Evolution of TTK Inhibitor Scaffolds
Scaffold Generation | Representative Compound | TTK IC₅₀ (nM) | Cell GI₅₀ (nM) | Mouse Oral BA (%) | |
---|---|---|---|---|---|
Imidazo[1,2-a]pyrazines | Patent compounds | 1–5 | 500–1000 | <20 | |
Pyrazolo[1,5-a]triazines | Compound 2 | 0.8 | 350 | 15 | |
Pyrazolo[1,5-a]pyrimidines | CFI-402257 | 1.7 | 6.5 | 53–114 | [1] [8] |
Lead optimization of the pyrazolo[1,5-a]pyrimidine core targeted three regions to enhance potency and pharmacokinetics:
Table 2: Key Pyrazolo[1,5-a]pyrimidine Analogs and Properties
Compound | R¹ (Position 5) | R² (Position 7) | TTK Ki (nM) | Aqueous Solubility (pH 1, mg/mL) | CYP 3A4 IC₅₀ (μM) | |
---|---|---|---|---|---|---|
8 | 3-CN-PhO | Morpholinoethyl | 0.2 | 0.03 | >10 | |
10 | Pyridin-2-yloxy | Morpholinoethyl | 0.1 | 0.05 | 0.78 | |
17 (cis) | Pyridin-2-yloxy | trans-4-OH-cyclohexyl | 0.1 | 0.42 | 2.0 | |
CFI-402257 | Pyridin-2-yloxy | (1s,3s)-3-OH-3-Me-cyclobutyl | 0.1 | 0.51 | 0.51 | [1] [8] |
X-ray co-crystallography of compound 9 (a precursor with TTK Ki = 0.1 nM) revealed critical binding interactions driving potency and selectivity [1] [4]:
These structural insights guided the design of CFI-402257, ensuring deep insertion into the TTK ATP-binding site while minimizing off-target interactions.
Optimization of CFI-402257 focused on enhancing oral exposure through strategic modifications:
Table 3: Pharmacokinetic Parameters of CFI-402257 Across Species
Species | IV Cl (mL/min/kg) | PO AUCINF (h·μg/mL) | Oral Bioavailability (%) | MTD (mg/kg QD) | |
---|---|---|---|---|---|
Mouse | Not reported | 3.4 | 77 | 6.5 | |
Rat | 14 | 3.4 | 53 | 15 | |
Dog | 4.9 | 25 | 114 | Not reported | [1] [4] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9